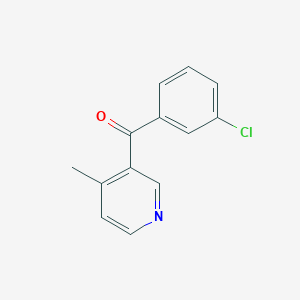

3-(3-Chlorobenzoyl)-4-methylpyridine

Description

3-(3-Chlorobenzoyl)-4-methylpyridine is a pyridine derivative characterized by a 3-chlorobenzoyl substituent at the 3-position and a methyl group at the 4-position of the pyridine ring. For example, halogenated pyridine derivatives are often explored for their biological activity, such as antimicrobial or anti-inflammatory properties .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCHPRMIAJPZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyridine+3-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: 3-(3-Carboxybenzoyl)-4-methylpyridine

Reduction: 3-(3-Chlorobenzyl)-4-methylpyridine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogs

2-(3-Chlorobenzoyl)-4-methylpyridine

- Structure : Differs in the position of the benzoyl group (2-position vs. 3-position).

- Implications : Positional isomerism affects electronic distribution; the 2-substituted benzoyl may lead to steric hindrance near the pyridine nitrogen, altering reactivity in nucleophilic substitutions or metal coordination compared to the 3-substituted analog .

3-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

- Structure : Incorporates a triazole ring with a sulfanyl linker and 4-ethoxyphenyl group.

- The ethoxy group increases hydrophilicity compared to the methyl group in the target compound .

[1,2,4]Triazolo[4,3-a]pyridine Derivatives

- Structure : Fused triazole-pyridine systems (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine).

- Key Differences: Enhanced rigidity and planar structure improve interactions with enzymes or receptors. These compounds are synthesized via oxidative cyclization, often using greener methods (e.g., sodium hypochlorite in ethanol) .

(3-Methylaminomethyl)pyridine

- Structure: Features an aminomethyl group instead of benzoyl.

- Key Differences: The polar aminomethyl group increases water solubility and enables covalent bonding (e.g., in Schiff base formation), contrasting with the hydrophobic benzoyl group in the target compound .

Key Observations :

- The benzoyl group in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Triazole-containing analogs balance hydrophilicity and rigidity, enhancing target engagement in biological systems .

Biological Activity

3-(3-Chlorobenzoyl)-4-methylpyridine, with the CAS number 158978-30-4, is a pyridine derivative characterized by a chlorobenzoyl substituent at the 3-position and a methyl group at the 4-position of the pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

- Molecular Formula : C12H10ClN

- Molecular Weight : 233.67 g/mol

- Structure : Contains a six-membered aromatic ring with nitrogen, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chlorobenzoyl and methyl groups enhances its binding affinity, influencing various signaling pathways related to cell proliferation and apoptosis. Research indicates that this compound may inhibit key metabolic pathways in pathogens, making it valuable in drug development against microbial infections .

Biological Activities

The following table summarizes the notable biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi, suggesting potential use as an antimicrobial agent. |

| Antiviral | Related compounds have demonstrated antiviral properties, indicating possible applications in treating viral infections. |

| Cytotoxicity | Preliminary studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study highlighted that pyridine derivatives, including this compound, showed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported between 2.18–3.08 μM/mL for structurally similar compounds .

- Antiviral Properties

- Cytotoxic Effects

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the position of substituents significantly influences biological activity:

| Compound Name | Position of Substituents | Notable Biological Activity |

|---|---|---|

| This compound | 3 (Chlorobenzoyl), 4 (Methyl) | Antimicrobial, Antiviral |

| 2-Chloro-5-(2-methoxybenzoyl)pyridine | 2 (Methoxy) | Limited activity reported |

| 2-Chloro-5-(4-methoxybenzoyl)pyridine | 4 (Methoxy) | Varies, generally less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.